molecular formula C9H17NO3 B012054 Tert-butyl 3-hydroxycyclobutylcarbamate CAS No. 389890-42-0

Tert-butyl 3-hydroxycyclobutylcarbamate

Cat. No. B012054
M. Wt: 187.24 g/mol
InChI Key: WSUMHFNEPOYLJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate and related compounds often involves strategic reactions that incorporate protective groups and organometallic reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showcasing their role as N-(Boc)-protected nitrones in subsequent reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structures of tert-butyl hydroxycyclobutylcarbamates and their derivatives have been explored through various analytical techniques. For instance, (S)-1-[N-(Benzylidene)hydrazinylcarbonyl]-2-hydroxyethylcarbamate esters have been examined for their layered structures created from X—H···O (X = N,O) hydrogen bonds, indicating the complexity and variability in their molecular arrangements (Howie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-hydroxycyclobutylcarbamate demonstrate its versatility as a building block in organic synthesis. The compound participates in reactions that enable the synthesis of various biologically active molecules and intermediates. For example, the efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate illustrates its application in producing potent CCR2 antagonists (Campbell et al., 2009).

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 3-hydroxycyclobutylcarbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern, making it vital for synthesizing structurally complex molecules with potential applications in drug development and biochemistry (Ober et al., 2004).

Genotoxic Impurity Analysis

In pharmaceutical research, tert-butyl 3-hydroxycyclobutylcarbamate serves as a reference compound for identifying and quantifying genotoxic impurities in active pharmaceutical ingredients. A novel liquid chromatography-tandem mass spectrometry method was developed, showcasing its importance in ensuring drug safety and efficacy (Puppala et al., 2022).

Organic Synthesis and Reactions

This compound is used in organic synthesis, particularly in reactions involving tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These reactions demonstrate its role as a building block in creating N-(Boc)hydroxylamines, showcasing its versatility in synthesizing complex organic molecules (Guinchard et al., 2005).

Photocatalysis

Tert-butyl 3-hydroxycyclobutylcarbamate is involved in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones. This process leads to the formation of 3-aminochromones, highlighting its application in photocatalysis and the synthesis of heterocyclic compounds (Wang et al., 2022).

Chemical Transformations

It is also a key intermediate in the synthesis of Boc-protected 1-(3-oxocycloalkyl)ureas, which are essential for preparing agonists of metabotropic glutamate receptor 5. This demonstrates its role in synthesizing potential therapeutics and understanding neurotransmitter systems (Sun et al., 2014).

Foldamer Research

In foldamer research, tert-butyl 3-hydroxycyclobutylcarbamate derivatives are used to study new classes of foldamers based on aza/α-dipeptide oligomerization. This highlights its utility in exploring novel biomimetic structures and materials (Abbas et al., 2009).

Safety And Hazards

As with any chemical compound, safety considerations are essential. Researchers must evaluate its toxicity, potential allergenicity, and environmental impact. Proper handling, storage, and disposal protocols should be followed.


Future Directions

Future research on Tert-butyl 3-hydroxycyclobutylcarbamate should focus on:



  • Biological Activity : Investigate its pharmacological effects, potential therapeutic applications, and interactions with biological targets.

  • Synthetic Improvements : Develop more efficient synthetic routes.

  • Formulation : Explore formulations for drug delivery or other applications.


properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUMHFNEPOYLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241253, DTXSID901272300
Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxycyclobutylcarbamate

CAS RN

154748-63-7, 389890-42-0, 389890-43-1
Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Record name tert-butyl N-(3-hydroxycyclobutyl)carbamate
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Record name cis(Tert-butyl 3-hydroxycyclobutylcarbamate)
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Record name tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate
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Synthesis routes and methods I

Procedure details

To a 0° C. cold solution of 2.00 g (10.8 mmol) of (3-oxo-cyclobutyl)-carbamic acid tert-butyl ester in 20 mL of ethanol was added portionwise 204 mg (5.40 mmol) of sodium borohydride. The reaction mixture was stirred at room temperature until complete conversion was achieved. The solvent was evaporated, the crude product was taken up in dichloromethane and treated with sat. sodium bicarbonate solution. The phases were separated and the aqueous phase extracted twice with dichloromethane. The organic phases were combined, dried over magnesium sulfate and concentrated to give crude (3-hydroxy-cyclobutyl)-carbamic acid tert-butyl ester. Rt=0.76 min (Method C). Detected mass: 132.2 (M-tBu+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To tert-butyl (3-oxocyclobutyl)carbamate (see PREPARATION 4A, STEP 1; 110 g, 0.594 mol, 1 eq) in ethanol (600 mL) was slowly added sodium borohydride (11.23 g, 0.297 mol, 0.5 eq) at 0° C. Reaction mixture was warmed to RT and stirred at this temperature for 2 h. It was quenched with water (1 L). Solvent was removed under reduced pressure. Water layer was extracted with EtOAc (3×2 L). Combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated. Residue was purified by column chromatography with aluminum oxide (Eluent: 20% EtOAc in hexane to 10% MeOH in DCM) to get 64 g of tert-butyl (3-hydroxycyclobutyl)carbamate as a white solid in 58% yield.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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